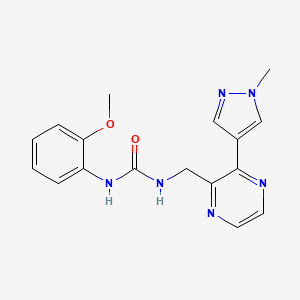
1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea is a small molecule compound that has attracted significant attention in the scientific community due to its potential use as a drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Morphology Tuning
A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the ability to form hydrogels in acidic environments. The rheology and morphology of these hydrogels can be tuned by the identity of the anion present, showcasing a method to adjust the physical properties of such materials. This application is significant in the development of smart materials and responsive systems for various industrial and biomedical applications (Lloyd & Steed, 2011).
Antiproliferative Agents in Cancer Research
Compounds structurally similar to the one , specifically (imidazo[1,2-a]pyrazin-6-yl)ureas, have been synthesized and evaluated for their antiproliferative properties against non-small cell lung cancer cell lines. One such compound displayed cytostatic activity and induced overexpression of the TP53 gene, suggesting potential applications in cancer therapeutics and research into p53 mutant reactivation (Bazin et al., 2016).
Enzyme Inhibition and Antimicrobial Activity
Derivatives of ureas, including those with substituted phenyl groups, have been synthesized and tested for their antimicrobial properties and enzyme inhibition capabilities. These studies contribute to the understanding of the potential of such compounds in developing new antimicrobial agents and enzyme inhibitors for therapeutic and agricultural applications (Korkusuz, Yıldırım, & Albayrak, 2013).
Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been explored for their enzyme inhibition and anticancer activities. This research provides insights into the design of novel therapeutic agents targeting specific cancers by manipulating the structural features of urea derivatives (Mustafa, Perveen, & Khan, 2014).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-23-11-12(9-21-23)16-14(18-7-8-19-16)10-20-17(24)22-13-5-3-4-6-15(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBMGTLCVJMDGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

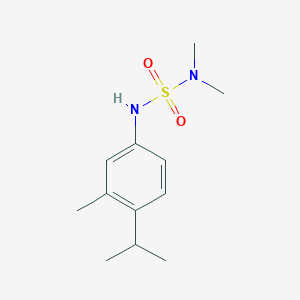
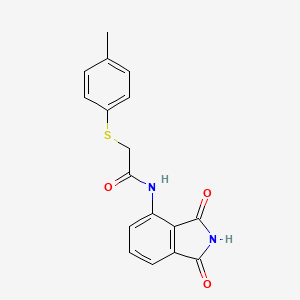
![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
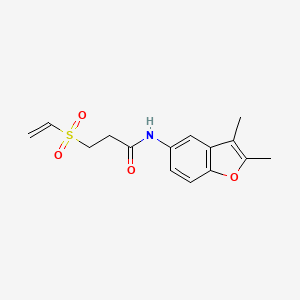
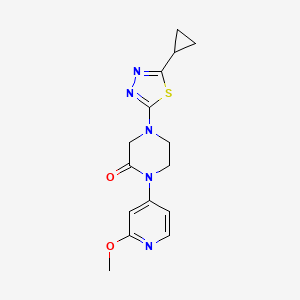
![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
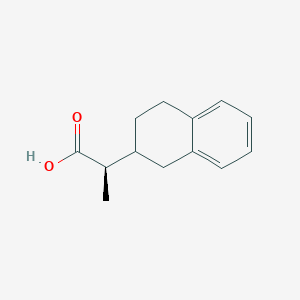
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)